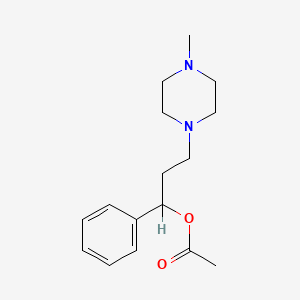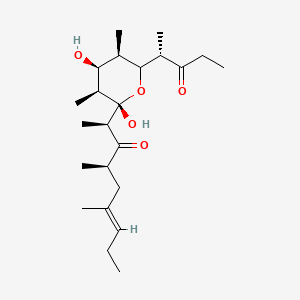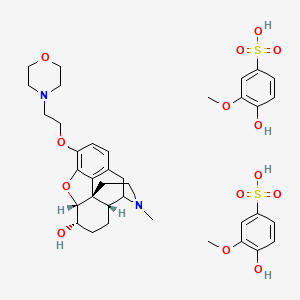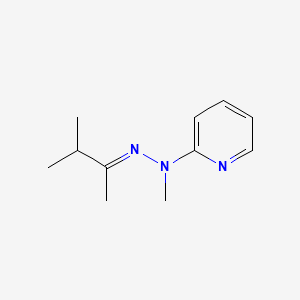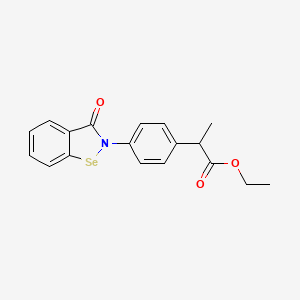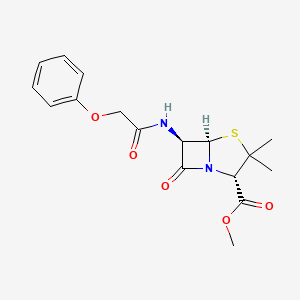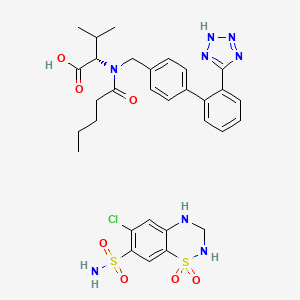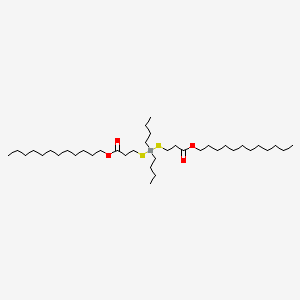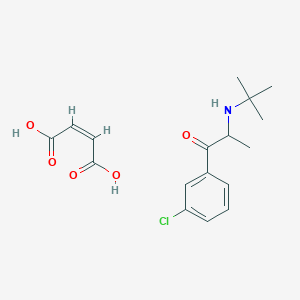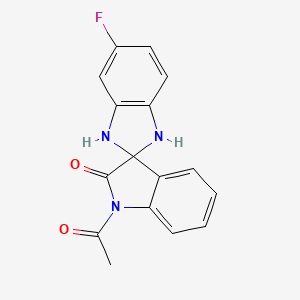
1,3-Dihydro-1'-acetyl-5-fluorospiro(2H-benzimidazole-2,3'-(3H)indol)-2'(1'H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dihydro-1’-acetyl-5-fluorospiro(2H-benzimidazole-2,3’-(3H)indol)-2’(1’H)-one is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-1’-acetyl-5-fluorospiro(2H-benzimidazole-2,3’-(3H)indol)-2’(1’H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.
Introduction of the spiro linkage: This step involves the cyclization of the benzimidazole intermediate with an indole derivative under acidic or basic conditions.
Fluorination and acetylation: The final steps include the introduction of the fluorine atom and the acetyl group using reagents like fluorinating agents (e.g., N-fluorobenzenesulfonimide) and acetylating agents (e.g., acetic anhydride).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydro-1’-acetyl-5-fluorospiro(2H-benzimidazole-2,3’-(3H)indol)-2’(1’H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups like amines or ethers.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3-Dihydro-1’-acetyl-5-fluorospiro(2H-benzimidazole-2,3’-(3H)indol)-2’(1’H)-one would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom could enhance binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Spiroindolines: Compounds with a similar spiro linkage but different substituents.
Fluorobenzimidazoles: Compounds with a fluorine atom on the benzimidazole ring.
Acetylated Indoles: Indole derivatives with an acetyl group.
Uniqueness
1,3-Dihydro-1’-acetyl-5-fluorospiro(2H-benzimidazole-2,3’-(3H)indol)-2’(1’H)-one is unique due to its specific combination of functional groups and spiro linkage, which can impart distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
93500-60-8 |
|---|---|
Molecular Formula |
C16H12FN3O2 |
Molecular Weight |
297.28 g/mol |
IUPAC Name |
1'-acetyl-5-fluorospiro[1,3-dihydrobenzimidazole-2,3'-indole]-2'-one |
InChI |
InChI=1S/C16H12FN3O2/c1-9(21)20-14-5-3-2-4-11(14)16(15(20)22)18-12-7-6-10(17)8-13(12)19-16/h2-8,18-19H,1H3 |
InChI Key |
UBKPKLAEPPOXKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C3(C1=O)NC4=C(N3)C=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


